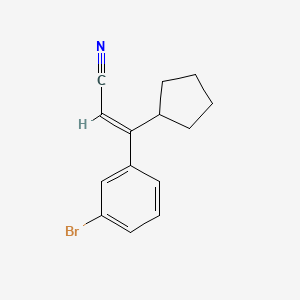

(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile

Description

Properties

Molecular Formula |

C14H14BrN |

|---|---|

Molecular Weight |

276.17 g/mol |

IUPAC Name |

(E)-3-(3-bromophenyl)-3-cyclopentylprop-2-enenitrile |

InChI |

InChI=1S/C14H14BrN/c15-13-7-3-6-12(10-13)14(8-9-16)11-4-1-2-5-11/h3,6-8,10-11H,1-2,4-5H2/b14-8+ |

InChI Key |

VMVXIHUIEAOCTC-RIYZIHGNSA-N |

Isomeric SMILES |

C1CCC(C1)/C(=C\C#N)/C2=CC(=CC=C2)Br |

Canonical SMILES |

C1CCC(C1)C(=CC#N)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromobenzaldehyde and cyclopentanone as the primary starting materials.

Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between 3-bromobenzaldehyde and cyclopentanone in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(3-bromophenyl)-3-cyclopentylpropenal.

Cyanation: The intermediate is then subjected to cyanation using a cyanide source such as sodium cyanide or potassium cyanide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

Oxidation: Corresponding carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.

Scientific Research Applications

(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Chalcone Derivatives

The 2022 study on halogen-substituted chalcones provides a framework for comparing substituent effects. Four synthesized chalcones (Compounds 1–4) share structural motifs with (E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile, such as:

- Halogenated aromatic rings : The 3-bromophenyl group in Compound 3 and 4 aligns with the target compound’s brominated aromatic system.

- Aliphatic substituents : The cyclopentyl group in the target compound parallels the isopropyl and p-tolyl groups in chalcones, which influence steric and electronic properties .

Table 1: Cytotoxic Activity (IC₅₀) of Chalcone Derivatives Against MCF-7 Cells

| Compound | Structure | IC₅₀ (μg/mL) |

|---|---|---|

| 1. (4-Chlorophenyl-p-tolyl) | Chalcone with 4-chlorophenyl | 1,484.75 |

| 2. (4-Chlorophenyl-4-tolyl) | Chalcone with extended aryl group | 37.24 |

| 3. (3-Bromophenyl-p-tolyl) | Chalcone with 3-bromophenyl | 42.22 |

| 4. (3-Bromophenyl-isopropyl) | Chalcone with 3-bromophenyl + isopropyl | 22.41 |

Key Findings :

- Bromine Position Matters : Chalcones with 3-bromophenyl (Compounds 3–4) show higher cytotoxicity (IC₅₀ = 22.41–42.22 μg/mL) than 4-chlorophenyl analogs (Compounds 1–2), highlighting the role of halogen positioning in bioactivity .

- Aliphatic Substitution Enhances Potency : Compound 4, with a 3-bromophenyl and 4-isopropyl group, exhibits the lowest IC₅₀ (22.41 μg/mL), suggesting bulky aliphatic groups improve cell proliferation inhibition .

Comparison with Acrylonitrile Intermediates

Implications for this compound

While direct data on the target compound is absent, insights from chalcones and acrylonitrile intermediates suggest:

Bioactivity Potential: The 3-bromophenyl group likely enhances cytotoxicity, as observed in chalcones. Adding a cyclopentyl group (vs. isopropyl in chalcones) may further modulate lipophilicity and target binding.

Synthetic Challenges : Steric hindrance from the cyclopentyl group could reduce yields, necessitating optimized conditions (e.g., microwave irradiation).

Safety Profile: Compounds with IC₅₀ < 100 μg/mL (e.g., Chalcones 2–4) are considered promising but require normal cell toxicity testing—a recommendation applicable to the target compound .

Biological Activity

(E)-3-(3-Bromophenyl)-3-cyclopentylacrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

- Molecular Formula : C14H14BrN

- Molecular Weight : 276.17 g/mol

- IUPAC Name : (E)-3-(3-bromophenyl)-3-cyclopentylprop-2-en-1-nitrile

This compound features a bromophenyl group and a nitrile functional group, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects primarily through:

- Kinase Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.

- Anti-inflammatory Activity : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In vitro Studies : In cell line assays, the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from low micromolar to nanomolar concentrations, indicating potent activity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.5 | Apoptosis induction |

| A549 (Lung) | 0.8 | Cell cycle arrest |

| HeLa (Cervical) | 1.2 | Inhibition of kinase signaling |

- In vivo Studies : Animal models treated with the compound showed reduced tumor growth and improved survival rates compared to control groups.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

- Cytokine Modulation : It was found to reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in stimulated macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Breast Cancer Study :

- A study involving MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

-

Inflammatory Disease Model :

- In a murine model of rheumatoid arthritis, administration of the compound significantly reduced joint swelling and inflammation markers compared to untreated controls. Histological analysis confirmed decreased infiltration of inflammatory cells in treated animals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.